A Comprehensive Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline: A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will explore its core chemical properties, structural attributes, synthesis, and its functional role in medicinal chemistry, grounded in established scientific principles and experimental insights.
Molecular Identity and Structural Framework
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is a substituted aniline derivative. The molecule's architecture integrates three key functional components: a fluorinated benzene ring, an amino group, and a pyrrolidine-1-carbonyl moiety. This unique combination imparts specific electronic and conformational properties that are highly valuable in the design of targeted therapeutic agents.
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IUPAC Name: (4-amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone
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Synonyms: 3-Fluoro-4-(1-pyrrolidinylcarbonyl)aniline
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CAS Number: 855913-91-6
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Molecular Formula: C₁₁H₁₃FN₂O
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Molecular Weight: 208.23 g/mol
The structural arrangement features an aniline core, where the fluorine atom is positioned meta to the amino group, and the pyrrolidine-carbonyl substituent is para. This orientation is critical for its reactivity and interaction with biological targets.
Caption: General synthetic pathway for 3-Fluoro-4-(pyrrolidin-1-carbonyl)aniline.
Causality Behind Experimental Choices:
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SNAr Reaction: The reaction between 1,2-difluoro-4-nitrobenzene and pyrrolidine is a classic SNAr. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is more activated and is preferentially displaced by the pyrrolidine nucleophile.
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Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., iron powder in the presence of an acid or ammonium chloride) are reliable methods to achieve this conversion without affecting the other functional groups. [1]
Role in Medicinal Chemistry and Drug Development
The structural motifs within 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline are prevalent in pharmacologically active compounds.
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Fluorinated Aniline Core: The introduction of fluorine into a phenyl ring is a widely used strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. [2]The fluorine atom can alter the pKa of the aniline nitrogen and engage in favorable electrostatic or hydrogen bonding interactions with protein targets.
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Pyrrolidine Ring: The pyrrolidine scaffold is a five-membered nitrogen heterocycle frequently incorporated into drug candidates. [3]Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings. [3]The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the ring itself can improve physicochemical properties such as solubility. [4]* Amide Linker: The amide bond provides a rigid and stable linker between the aromatic core and the pyrrolidine moiety, orienting the substituents in a defined conformation.
This molecule serves as a valuable building block for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.
Safety, Handling, and Storage
As a substituted aniline, 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 3-chloro-4-fluoroaniline and other pyrrolidine derivatives provide a strong basis for safe handling protocols. [5][6][7]
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Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. [6]It may cause skin and serious eye irritation. [8][5]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [9]Work in a well-ventilated area or under a chemical fume hood. * Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [8]* First Aid Measures:
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Skin Contact: Immediately wash off with soap and plenty of water. [5] * Eye Contact: Rinse cautiously with water for several minutes. [5] * Ingestion: If swallowed, seek immediate medical assistance. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat or ignition sources. [8]
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Experimental Protocols
The following protocols are generalized methodologies based on established chemical transformations for analogous structures.
Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (SNAr Reaction)
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To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMSO) in a round-bottom flask, add potassium carbonate (2.0 eq).
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Add pyrrolidine (1.1 eq) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Protocol 2: Synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline (Reduction)
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Dissolve the intermediate 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (1.0 eq) in a solvent mixture (e.g., ethanol/water).
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Add ammonium chloride (4.0 eq) followed by iron powder (3.0 eq).
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Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Recrystallize or purify by column chromatography to yield the final product, 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline.
Characterization Workflow
Caption: A standard workflow for the purification and characterization of the final product.
References
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